
3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one
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Overview
Description
3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the condensation of anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4-one, which is then reacted with 4-phenyl-2H-chromen-2-one under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells . The pathways involved include the MAPK/ERK and PI3K/AKT signaling pathways .
Comparison with Similar Compounds
3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one can be compared with other quinazoline derivatives such as:
Erlotinib: Used in the treatment of non-small cell lung cancer.
Gefitinib: Another anti-cancer agent targeting the epidermal growth factor receptor (EGFR).
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H14N2O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(4-phenylquinazolin-2-yl)chromen-2-one |
InChI |
InChI=1S/C23H14N2O2/c26-23-18(14-16-10-4-7-13-20(16)27-23)22-24-19-12-6-5-11-17(19)21(25-22)15-8-2-1-3-9-15/h1-14H |
InChI Key |
AIIYMQUKYORJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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